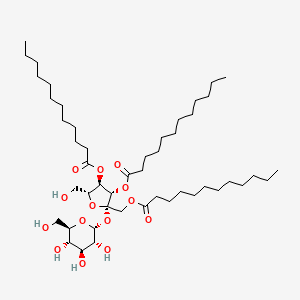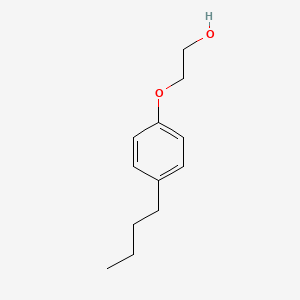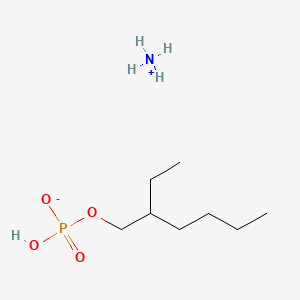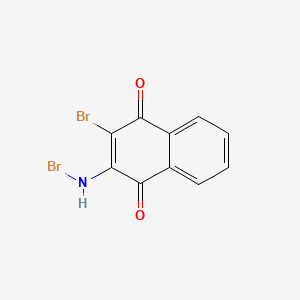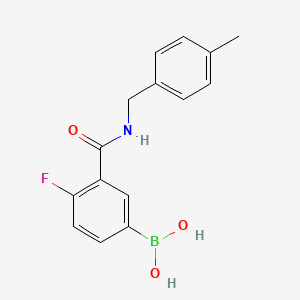
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3. This compound is known for its unique structure, which includes a boronic acid group, a fluoro substituent, and a 4-methylbenzylcarbamoyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions for this synthesis include the use of a palladium catalyst, a base, and an appropriate solvent. The starting materials for this reaction are usually 4-fluoro-3-iodobenzene and 4-methylbenzylcarbamate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boronic acids.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and carbamoyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Fluoro-3-(4-methylbenzylcarbamoyl)benzeneboronic acid include:
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: This compound lacks the 4-methylbenzyl group, making it less bulky and potentially less selective in certain reactions.
4-Fluoro-3-(4-methylphenyl)benzeneboronic acid: This compound lacks the carbamoyl group, which may affect its reactivity and stability.
3-(4-Methylbenzylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro substituent, which can influence its electronic properties and reactivity .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and selectivity in various applications.
Eigenschaften
Molekularformel |
C15H15BFNO3 |
|---|---|
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
[4-fluoro-3-[(4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16(20)21)6-7-14(13)17/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
QURBZBLCMGKACL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



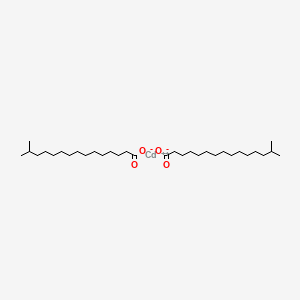
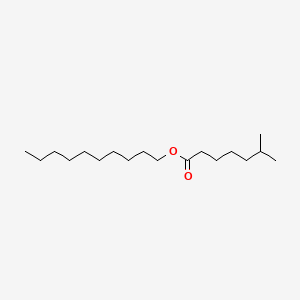

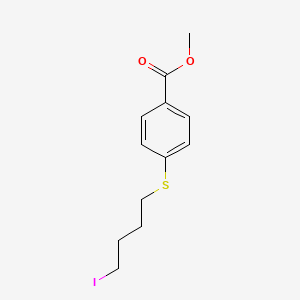
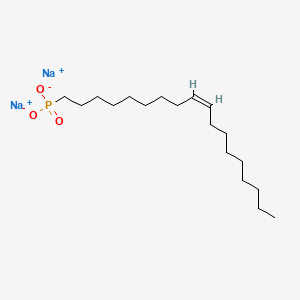


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
